7-tert-Butyl-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-tert-Butyl-7-azabicyclo[410]heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group attached to a nitrogen-containing azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl-7-azabicyclo[4.1.0]heptane typically involves the reaction of tert-butylamine with a suitable bicyclic precursor. One common method includes the cyclization of a tert-butyl-substituted aziridine under specific conditions to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyl-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
7-tert-Butyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-tert-Butyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Similar bicyclic structure with an oxygen atom in the ring.
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate: Contains a carboxylate group, adding different reactivity and properties .
Uniqueness: 7-tert-Butyl-7-azabicyclo[4.1.0]heptane is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
7-tert-butyl-7-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-10(2,3)11-8-6-4-5-7-9(8)11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGKJWTXAIZYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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